molecular formula C19H15F3N2O2 B2892513 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034310-78-4

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2892513
CAS RN: 2034310-78-4
M. Wt: 360.336
InChI Key: SMHLFKHSTUNNGJ-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as Furanopyridine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Pyrolysis of N-acetylglucosamine

Research has shown that pyrolysis of N-acetylglucosamine yields various nitrogen-containing compounds including acetamidofurans, which are suggested to be unique indicators for the presence of chitin in biological or geochemical samples (Franich, Goodin, & Wilkins, 1984).

Synthesis and Biological Activity

A study highlighted the synthesis of new polysubstituted pyridine derivatives with agricultural bioactivity. Among these derivatives, compounds exhibited fungicidal and herbicidal activities, demonstrating the potential for novel agricultural chemicals (Zheng & Su, 2005).

Pyridine Derivatives Chemistry

The chemistry of pyridine and its derivatives has been explored, showing their vast potential in creating a wide array of compounds with significant applications in various fields, including pharmaceuticals and materials science (Becher, 1975).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, including derivatives with furan groups, have shown promising antiprotozoal activities. These compounds demonstrate significant potential in developing new treatments for protozoal infections (Ismail et al., 2004).

PKCtheta Inhibitors

Research into PKCtheta inhibitors has identified C-5 substituted heteroaryl 3-pyridinecarbonitriles as effective compounds. These derivatives, including those with furan rings, have been explored for their potential in medical applications (Subrath et al., 2009).

Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

A study detailed the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, showcasing a method that combines good yields, environmental friendliness, and straightforward protocol (Raju et al., 2022).

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)16-3-1-2-13(8-16)9-18(25)24-11-14-4-5-17(23-10-14)15-6-7-26-12-15/h1-8,10,12H,9,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLFKHSTUNNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

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